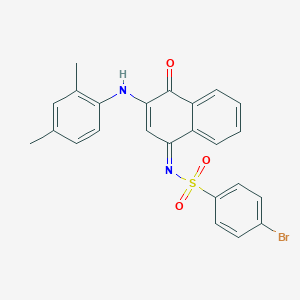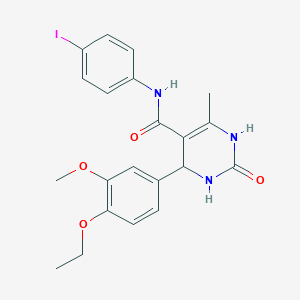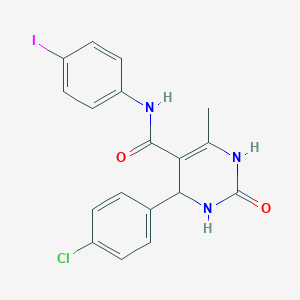![molecular formula C22H20ClN3OS B285139 N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine, also known as BPTP, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用机制
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. This compound inhibits this pathway by binding to the ATP-binding site of PI3K, which prevents the downstream activation of Akt and mTOR. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its specificity towards cancer cells. It has also been found to reduce tumor growth in animal models of cancer. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have antioxidant activity and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine has several advantages for lab experiments, including its high potency and specificity towards cancer cells, its ability to induce apoptosis in cancer cells, and its low toxicity in normal cells. However, this compound has some limitations, including its limited solubility in water and its high cost of synthesis.
未来方向
There are several potential future directions for research on N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to investigate its potential in combination therapy with other anti-cancer drugs. Another direction is to study its effects on other signaling pathways involved in cancer and inflammation. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient methods for its delivery in vivo.
Conclusion:
In conclusion, this compound is a promising compound for scientific research with potent anti-cancer and anti-inflammatory activity. Its mechanism of action involves targeting the PI3K/Akt/mTOR signaling pathway, leading to apoptosis in cancer cells. This compound has minimal toxicity in normal cells and has shown potential in the treatment of neurodegenerative diseases. While this compound has some limitations, further research is needed to explore its potential in combination therapy and to optimize its synthesis and delivery methods.
合成方法
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine can be synthesized by reacting 4-chloro-2-nitroaniline and 4-butoxybenzaldehyde in the presence of potassium carbonate and acetic acid. The resulting intermediate is then reacted with 2-bromo-3-chlorothiophene to form this compound. This synthesis method has been optimized to produce a high yield of this compound with good purity.
科学研究应用
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C22H20ClN3OS |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H20ClN3OS/c1-2-3-12-27-18-10-8-17(9-11-18)26-21-20-19(13-28-22(20)25-14-24-21)15-4-6-16(23)7-5-15/h4-11,13-14H,2-3,12H2,1H3,(H,24,25,26) |
InChI 键 |
IGJZLRFNPXNNDL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
规范 SMILES |
CCCCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)



![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
